molecular formula C22H42O6S B1623370 Butyl 18-sulfooxyoctadec-9-enoate CAS No. 38621-44-2

Butyl 18-sulfooxyoctadec-9-enoate

Cat. No.: B1623370
CAS No.: 38621-44-2
M. Wt: 434.6 g/mol
InChI Key: DCFGGGCMICWSJX-SNAWJCMRSA-N
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Description

Preparation Methods

The synthesis of butyl 18-sulfooxyoctadec-9-enoate involves the esterification of oleic acid with butanol, followed by sulfonation. The typical synthetic route includes:

Industrial production methods often involve the use of edible vegetable oils as the source of oleic acid. The esterification reaction is carried out under controlled conditions, and the resulting butyl ester is sulfurized with concentrated sulfuric acid. The product is then washed with water and neutralized with potassium hydroxide or sodium hydroxide .

Chemical Reactions Analysis

Butyl 18-sulfooxyoctadec-9-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 18-sulfooxyoctadec-9-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 18-sulfooxyoctadec-9-enoate is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is utilized in various applications, from detergents to drug delivery systems. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins .

Comparison with Similar Compounds

Butyl 18-sulfooxyoctadec-9-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its sulfooxy group, which enhances its surfactant properties and broadens its range of applications.

Properties

CAS No.

38621-44-2

Molecular Formula

C22H42O6S

Molecular Weight

434.6 g/mol

IUPAC Name

butyl (E)-18-sulfooxyoctadec-9-enoate

InChI

InChI=1S/C22H42O6S/c1-2-3-20-27-22(23)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21-28-29(24,25)26/h4-5H,2-3,6-21H2,1H3,(H,24,25,26)/b5-4+

InChI Key

DCFGGGCMICWSJX-SNAWJCMRSA-N

Isomeric SMILES

CCCCOC(=O)CCCCCCC/C=C/CCCCCCCCOS(=O)(=O)O

SMILES

CCCCOC(=O)CCCCCCCC=CCCCCCCCCOS(=O)(=O)O

Canonical SMILES

CCCCOC(=O)CCCCCCCC=CCCCCCCCCOS(=O)(=O)O

38621-44-2

Origin of Product

United States

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